Product packaging for Cbz-alpha-methyl-L-Asp(Cat. No.:)

Cbz-alpha-methyl-L-Asp

Cat. No.: B13392774
M. Wt: 281.26 g/mol
InChI Key: OOJJMGMHMDEKLU-ZDUSSCGKSA-N
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Description

Contextualizing Aspartic Acid Derivatives within Advanced Synthetic Chemistry

Aspartic acid and its derivatives are fundamental building blocks in the realm of synthetic chemistry, serving as precursors for a wide array of valuable compounds. Their inherent chirality and multiple functional groups make them attractive starting materials for creating complex molecules with specific stereochemistry. jchps.com Researchers have developed various methods for synthesizing aspartic acid derivatives to explore their potential in different fields. nih.gov For instance, derivatives of aspartic acid have been investigated for their potential in developing anti-liver fibrosis agents, with some compounds showing significant inhibitory effects on the activation of hepatic stellate cells. nih.gov

Furthermore, aspartic acid derivatives are utilized in the synthesis of supramolecular assemblies. For example, a ureido-pyrimidone (UPy)-based aspartic acid derivative has been shown to exhibit pH-responsive self-assembly in aqueous solutions, forming nanowires and nanosheets. rsc.orgrsc.org This property opens up possibilities for their use as templates in the fabrication of nanomaterials. rsc.orgrsc.org L-aspartic acid and its N-substituted derivatives are also key components in the research of dipeptide sweeteners. researchgate.net The synthesis of these derivatives is a critical step in understanding the structure-activity relationships that govern taste perception. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO6 B13392774 Cbz-alpha-methyl-L-Asp

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

(2S)-2-methyl-2-(phenylmethoxycarbonylamino)butanedioic acid

InChI

InChI=1S/C13H15NO6/c1-13(11(17)18,7-10(15)16)14-12(19)20-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t13-/m0/s1

InChI Key

OOJJMGMHMDEKLU-ZDUSSCGKSA-N

Isomeric SMILES

C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for N Benzyloxycarbonyl α Methyl L Aspartate and Its Derived Structures

Elucidation of Solution-Phase Synthesis Protocols for Cbz-α-Methyl-L-Asp

The synthesis of Cbz-protected aspartic acid esters requires careful control of reaction conditions to achieve regioselectivity between the α- and β-carboxylic acid groups. While detailed protocols for the β-methyl ester are more commonly reported, the synthesis of the α-methyl ester, Cbz-α-methyl-L-Asp, can be inferred from established principles of amino acid chemistry.

A common approach involves the initial protection of the amino group of L-aspartic acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often using sodium carbonate or sodium hydroxide (B78521) in a mixed solvent system like dioxane and water. google.comjchps.com This yields N-benzyloxycarbonyl-L-aspartic acid. google.comprepchem.com Subsequent selective esterification of the α-carboxylic acid can be challenging. One potential route involves the formation of an anhydride (B1165640) intermediate, followed by a regioselective opening with methanol. However, a more direct method would be the esterification of L-aspartic acid to its α-methyl ester hydrochloride, followed by N-protection. A study on the synthesis of the corresponding β-methyl ester hydrochloride involved treating L-aspartic acid with thionyl chloride in methanol. jchps.com A similar principle could be applied to favor the formation of the α-methyl ester under controlled conditions, followed by the introduction of the Cbz group.

A representative two-step procedure for a related compound, N-Cbz-L-aspartic acid β-methyl ester, provides a useful model. In this synthesis, L-aspartic acid is first converted to its β-methyl ester hydrochloride, which is then reacted with benzyl chloroformate in the presence of sodium carbonate to yield the final product. jchps.com

Table 1: Representative Solution-Phase Synthesis of a Cbz-Aspartic Acid Methyl Ester Derivative

StepReactantsReagentsSolventKey ConditionsOutcomeReference
1L-Aspartic acidThionyl chloride, Methanol--10°C to room temperatureL-Aspartic Acid β-Methyl Ester Hydrochloride jchps.com
2L-Aspartic Acid β-Methyl Ester HydrochlorideBenzyl chloroformate, Sodium carbonateDioxane/Water0°C to room temperature, overnightN-Cbz-L-Aspartic acid β-methyl ester jchps.com

This table illustrates the synthesis of the β-isomer, providing a methodological template for the α-isomer.

Integration of Cbz-α-Methyl-L-Asp in Solid-Phase Peptide Synthesis (SPPS) Regimes

While the Cbz group is a mainstay of solution-phase peptide synthesis, its application in solid-phase peptide synthesis (SPPS) is limited. peptide.com The primary reason for this is the harsh conditions typically required for Cbz group removal, such as catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid, which are often incompatible with the standard linkers and solid supports used in SPPS. nih.gov These cleavage methods can lead to the degradation of the resin or incomplete cleavage, complicating purification. nih.gov

Despite these challenges, research has explored alternative cleavage conditions to render Cbz protection more amenable to SPPS. For instance, methods involving trimethylsilyl (B98337) iodide or a combination of diethylaluminum chloride (Et₂AlCl) and thioanisole (B89551) have been investigated for on-resin Cbz deprotection. nih.gov These approaches aim to provide orthogonal deprotection strategies, allowing the Cbz group to be removed without affecting other protecting groups or the peptide-resin linkage. However, the widespread adoption of Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies, which offer milder deprotection conditions, has largely relegated Cbz protection to a niche role in specialized SPPS applications. nih.govpeptide.com The integration of Cbz-α-methyl-L-Asp into routine SPPS protocols is therefore uncommon, with Fmoc-Asp(OtBu)-OH being the standard choice for incorporating aspartic acid in Fmoc-based SPPS. peptide.com

Enzymatic Approaches to Cbz-Protected Aspartate Derivatives and Peptide Formation

Enzymatic methods offer a green and highly selective alternative to traditional chemical peptide synthesis. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions, such as in organic solvents or biphasic systems to shift the equilibrium towards synthesis.

A notable application is the synthesis of the aspartame (B1666099) precursor, N-benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester (Cbz-Asp-Phe-OMe), from Cbz-L-aspartic acid and L-phenylalanine methyl ester (Phe-OMe). nih.gov Enzymes like thermolysin and other metalloproteases have been shown to efficiently catalyze this condensation. nih.govprepchem.comresearchgate.net For example, the PST-01 protease, a stable metalloprotease, has demonstrated high yields (up to 83%) for this reaction in the presence of 50% (v/v) dimethyl sulfoxide (B87167) (DMSO). nih.gov

Table 2: Enzymatic Synthesis of Cbz-Asp-Phe-OMe

EnzymeSubstratesSolvent SystempHTemperatureYieldReference
PST-01 ProteaseCbz-L-Aspartic acid, L-Phenylalanine methyl ester50% (v/v) DMSO8.037°C83% nih.gov
ThermoaseCbz-L-Aspartic acid, L-Phenylalanine methyl esterMcIlvain's buffer (pH 7.0)7.038°C95.5% prepchem.com

While these studies primarily utilize the unesterified Cbz-L-aspartic acid, the principle of enzymatic peptide bond formation demonstrates the compatibility of the Cbz protecting group with biocatalysis. The use of Cbz-α-methyl-L-Asp as a substrate in such enzymatic reactions would depend on the specificity of the enzyme's active site and its ability to accommodate the methyl ester at the α-position while activating the β-carboxyl group for coupling.

Chemoselective Coupling Reagents and Strategies Utilizing Cbz-α-Methyl-L-Asp

The activation of the free carboxyl group of Cbz-α-methyl-L-Asp is a critical step for its incorporation into a peptide chain. Several modern coupling reagents and strategies have been developed to ensure efficient and stereochemically pure peptide bond formation.

Titanium Tetrachloride (TiCl₄)-Mediated Condensation Reactions with N-Cbz-Protected Amino Acids

Titanium tetrachloride (TiCl₄) has emerged as an effective reagent for mediating the condensation of N-protected amino acids with amino acid esters. researchgate.net This method has been successfully applied to the synthesis of dipeptides with various N-terminal protecting groups, including Cbz. researchgate.net The reaction is typically carried out in a solvent such as pyridine, where TiCl₄ acts as a Lewis acid to activate the carboxylic acid functionality, facilitating nucleophilic attack by the amino group of the coupling partner.

A study demonstrated the synthesis of N-Cbz-L-Ala-L-Ala-OMe and N-Cbz-D-Ala-L-Ala-OMe in good yields, highlighting the method's compatibility with the Cbz protecting group and the preservation of stereochemical integrity. researchgate.net Although not specifically demonstrated with Cbz-α-methyl-L-Asp, this methodology represents a potent strategy for its coupling, offering high yields and diastereoselectivity. researchgate.net

Application of N-(α-Cbz-Aminoacyl)benzotriazoles in Peptide Coupling

The use of N-acylbenzotriazoles as activating agents provides a robust method for peptide bond formation. N-(α-Cbz-aminoacyl)benzotriazoles are stable, often crystalline, intermediates that react efficiently with amino components to form peptide bonds with a high degree of chiral purity. thieme-connect.deresearchgate.net This method has proven particularly useful for coupling sterically hindered amino acids. researchgate.net

The general procedure involves the reaction of an N-Cbz-amino acid with benzotriazole (B28993), often activated by a reagent like thionyl chloride or via a carbodiimide (B86325), to form the N-(α-Cbz-aminoacyl)benzotriazole. This activated species can then be coupled with an amino acid or peptide ester to yield the desired peptide. The utility of this approach has been demonstrated in the synthesis of various di- and tripeptides. thieme-connect.de The conversion of Cbz-α-methyl-L-Asp into its corresponding benzotriazole derivative would create a highly effective acylating agent for peptide synthesis.

Emerging Methodologies for Cbz-α-Methyl-L-Asp Derivatization

The derivatization of Cbz-α-methyl-L-Asp opens avenues for its use in more complex synthetic strategies. While specific emerging methodologies for this exact compound are not extensively documented, general trends in peptide and amino acid chemistry can be applied.

One area of interest is the development of novel coupling reagents that offer faster reaction times and suppress racemization. Reagents based on onium salts (e.g., uronium or phosphonium (B103445) salts) combined with additives like OxymaPure® or HOAt (1-hydroxy-7-azabenzotriazole) are continually being refined. uni-kiel.de The application of these advanced coupling systems to Cbz-α-methyl-L-Asp would likely enhance its efficiency in peptide synthesis.

Furthermore, derivatization can be employed for analytical purposes, such as the chromatographic separation of enantiomers. N-Cbz protected amino acid esters have been successfully resolved using chiral stationary phases in HPLC, a technique crucial for verifying the enantiomeric purity of synthetic intermediates. researchgate.net

Synthesis of N-Benzyloxycarbonyl-α-Methyl-L-Aspartate in Complex Molecular Architectures

The incorporation of the N-Benzyloxycarbonyl-α-methyl-L-aspartate (Cbz-α-methyl-L-Asp) moiety into complex molecular architectures, such as peptides and natural product analogs, presents a distinct set of synthetic challenges. d-nb.inforesearchgate.net The presence of a quaternary α-carbon introduces significant steric hindrance, which can impede standard peptide coupling reactions. researchgate.netresearchgate.net Furthermore, the selection of orthogonal protecting groups is critical to ensure that the N-terminal Cbz group and the side-chain esters can be manipulated without affecting other sensitive functionalities within the larger molecule. peptide.com

The primary strategy for integrating Cbz-α-methyl-L-Asp involves its preparation as a distinct building block, which is then coupled with a peptide chain or another complex fragment. This approach allows for the careful stereoselective synthesis of the non-proteinogenic amino acid derivative before its introduction into a larger, more intricate structure.

A notable example of this methodology is seen in the synthesis of peptide precursors. While direct examples detailing the incorporation of Cbz-α-methyl-L-Asp are specialized, the principles can be inferred from the synthesis of similar complex peptides where related Cbz-protected amino acids are used. For instance, in the total synthesis of the proposed structure of Banyasin A, a tripeptide fragment was assembled using HATU-mediated coupling reactions. frontiersin.org A similar approach could be employed to couple Cbz-α-methyl-L-Asp with a growing peptide chain. The choice of coupling reagent is paramount to overcoming the steric bulk of the α-methyl group and achieving a high yield without epimerization.

The synthesis of Cbz-protected aspartate derivatives, which serve as precursors to the α-methylated version, is well-established. For example, N-Cbz-L-Aspartic acid β-methyl ester has been synthesized from L-Aspartic acid β-methyl ester hydrochloride. jchps.com This process involves the protection of the amine functionality using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium carbonate. jchps.com Subsequent α-methylation would then yield the desired Cbz-α-methyl-L-Asp building block.

In the context of a complex synthesis, the Cbz group is often chosen for its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. rsc.org This method of deprotection is generally mild and orthogonal to many other protecting groups used for amino acid side chains, such as Boc or Fmoc groups, which are removed under acidic or basic conditions, respectively. peptide.comrsc.org

The table below outlines a representative synthetic sequence for preparing a dipeptide containing the Cbz-α-methyl-L-Asp unit, based on established peptide synthesis protocols.

Table 1: Representative Synthetic Steps for Dipeptide Formation

Step Description Reagents and Conditions Purpose
1 Amine Protection L-Aspartic acid, SOCl₂, Methanol; then Benzyl chloroformate, Na₂CO₃ Protection of the α-amino group with Cbz to prevent unwanted side reactions during coupling. jchps.com
2 α-Methylation Cbz-L-Aspartate derivative, Methyl Iodide, Strong Base (e.g., LDA) Introduction of the α-methyl group to create the quaternary stereocenter. researchgate.net
3 Peptide Coupling Cbz-α-methyl-L-Asp, Amino acid ester (e.g., L-Phe-OMe), Coupling agent (e.g., HATU, DCC), Base (e.g., DIEA) Formation of the peptide bond between the sterically hindered Cbz-α-methyl-L-Asp and the N-terminus of the coupling partner. frontiersin.orgnih.gov

This table is a generalized representation based on standard synthetic methodologies.

The successful integration of Cbz-α-methyl-L-Asp into a complex molecule hinges on the optimization of the coupling step. The steric hindrance around the carboxylic acid of the α-methylated amino acid requires potent activating agents and carefully controlled reaction conditions to ensure efficient amide bond formation. The findings from syntheses involving structurally similar Cbz-protected amino acids provide a foundational strategy for these advanced applications. frontiersin.orgrsc.org

Information Unavailable for "Cbz-alpha-methyl-L-Asp"

Following a comprehensive search of available scientific literature and chemical databases, no specific research findings or detailed applications could be located for the chemical compound This compound that would allow for the creation of an article based on the requested outline.

The search yielded information on related, but distinct, compounds and concepts:

Cbz-L-Aspartic Acid (and its esters): There is extensive literature on the use of the non-methylated analogue, N-Carbobenzyloxy-L-aspartic acid (Cbz-L-Asp), in peptide synthesis. orgsyn.orgresearchgate.netjchps.comcymitquimica.comresearchgate.netgoogle.com This includes its application in forming dipeptides and tripeptides and its use as a precursor for various derivatives, some of which are investigated as enzyme inhibitors. orgsyn.orgcymitquimica.com For example, derivatives like Cbz-L-Asp(O-t-Bu)-L-Phe-L-Val-OMe have been synthesized. orgsyn.org

α-Methylated Amino Acids: The incorporation of α-methylated amino acids (where a methyl group replaces the alpha-hydrogen) into peptide chains is a known strategy in medicinal chemistry. This modification is used to introduce conformational constraints and increase resistance to enzymatic degradation. However, the literature focuses on other α-methylated amino acids, not specifically on the aspartic acid variant with a Cbz protecting group.

Enzyme Inhibitors: Research into caspase inhibitors has utilized Cbz-protected aspartic acid derivatives due to the enzyme's specificity for aspartate residues. cymitquimica.com Similarly, various compounds have been explored as inhibitors for N-acylethanolamine acid amidase (NAAA). However, no studies were found that specifically name or investigate Cbz-alpha-methyl-L-Aspartate for these or other enzyme inhibition applications.

While the components of the name "this compound" relate to established concepts in chemical biology—the Cbz protecting group isotope.comchembk.com, α-methylation google.com, and L-aspartic acid nih.govlookchem.comnih.govambeed.com—the specific combination as a single compound does not appear in the accessible research literature pertaining to the requested topics of peptide synthesis, bioactive peptide design, glycosylation, combinatorial libraries, or as a specific biochemical probe for caspases or NAAA.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on this compound as per the provided detailed outline and strict content constraints. The available data pertains to related analogues but not the specific molecule of interest.

Research Applications and Mechanistic Insights Involving Cbz α Methyl L Asp

Biochemical Research Probes and Enzymatic Studies with Cbz-α-Methyl-L-Aspartate

Substrate Specificity Profiling of Proteases and Amidases Using Cbz-Amino Acid Esters

The study of proteases and amidases, enzymes that cleave peptide and amide bonds respectively, is fundamental to understanding cellular processes and designing targeted therapeutics. Determining the substrate specificity of these enzymes—the range of molecules they can effectively bind to and process—is a critical aspect of this research. Cbz-protected amino acid esters, including derivatives like Cbz-α-methyl-L-Asp, serve as valuable tools in this endeavor.

The carboxybenzyl (Cbz) group makes the amino acid derivative more hydrophobic, which can influence its interaction with the enzyme's active site. acs.org More importantly, the α-methyl group introduces significant steric hindrance and conformational constraints. This modification makes the peptide bond more resistant to cleavage by many common proteases. vulcanchem.com By incorporating Cbz-α-methyl-L-Asp into a potential peptide substrate, researchers can probe the geometric and steric tolerances of an enzyme's active site. If an enzyme can accommodate and cleave a peptide containing this bulky, constrained residue, it provides specific information about the size and shape of its binding pockets.

For instance, studies on protease-catalyzed peptide synthesis have shown that different enzymes have marked preferences for certain substrates. While papain is active for the oligomerization of L-glutamic acid diethyl ester, it is inactive for the corresponding aspartate derivative. acs.org Conversely, α-chymotrypsin can efficiently catalyze the formation of oligo(aspartate) esters. acs.org Using a library of synthetic substrates that includes non-canonical amino acids (ncAAs) with modifications like α-methylation allows for detailed mapping of enzyme specificity. mdpi.com

Table 1: Influence of α-Methylation on Protease Substrate Viability

FeatureStandard Peptide Substrateα-Methylated Peptide SubstrateRationale & Implication
Conformation FlexibleConformationally restrictedProbes steric limitations of the enzyme active site. vulcanchem.com
Susceptibility to Cleavage HighReducedEnhances peptide stability and resistance to proteolysis. vulcanchem.com
Research Application General activity assaysDetailed active site mapping and specificity profiling. mdpi.comhzdr.de

The resistance to enzymatic degradation also makes peptides containing Cbz-α-methyl-L-Asp useful as inhibitors or as scaffolds for developing activity-based probes to study enzyme function in complex biological systems. mdpi.com

Molecular Probes for Protein Structure and Function Elucidation

Molecular probes are essential for investigating the complex relationship between a protein's three-dimensional structure and its biological function. Cbz-α-methyl-L-Asp and its derivatives are well-suited for this purpose due to the specific structural features they possess.

The α-methyl group is a key element, as it significantly restricts the possible conformations of the peptide backbone by limiting the rotation around the phi (φ) and psi (ψ) dihedral angles. vulcanchem.com This conformational rigidity allows for the synthesis of peptides and peptidomimetics with well-defined shapes. These molecules can then be used to probe the binding sites of proteins, such as receptors or enzymes, with high precision. By observing how these conformationally locked ligands interact with a target protein, researchers can deduce critical information about the protein's binding pocket geometry and the specific interactions required for molecular recognition.

Furthermore, the Cbz and ester groups can be selectively removed or modified, allowing Cbz-α-methyl-L-Asp to be incorporated into larger molecules. rsc.orgacs.org For example, its deprotected form, α-methyl-L-aspartate, can be used to investigate the function of receptors like the NMDA receptor, where analogs of D-aspartic acid are known to have modulatory effects. vulcanchem.com The use of such specialized amino acids as molecular probes helps to unravel the function of biological systems and provides a basis for rational drug design. sigmaaldrich.com

Advances in Peptidomimetic Design and Synthesis Incorporating Cbz-α-Methyl-L-Asp Motifs

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, better bioavailability, and increased receptor selectivity. sigmaaldrich.com Cbz-α-methyl-L-Asp is an attractive building block in this field due to the dual advantages of conformational restriction and proteolytic resistance conferred by the α-methyl group. vulcanchem.com

Development of Integrin-Targeting Peptidomimetics

Integrins are cell surface receptors that play a crucial role in cell adhesion and signaling, making them important targets in cancer therapy and other diseases. mdpi.com Many integrins recognize a specific tripeptide sequence, Arg-Gly-Asp (RGD). nih.gov Consequently, the development of RGD mimetics that can selectively target tumor-associated integrins, such as αvβ3, is an active area of research. mdpi.comresearchgate.net

In the synthesis of these RGD mimetics, protected amino acids are fundamental. The Cbz group is frequently used during the synthesis of peptide fragments that are later assembled into the final peptidomimetic. unibo.itnih.gov For example, synthetic routes toward integrin-targeting conjugates often involve steps where a Cbz-protected amino acid is coupled, with the Cbz group being removed later in the sequence. nih.govnih.gov

Incorporating an α-methyl-L-aspartate moiety in place of the standard aspartic acid in an RGD mimetic could offer several advantages. The α-methylation would enforce a specific conformation on the aspartate residue, potentially leading to higher binding affinity and selectivity for a particular integrin subtype. vulcanchem.com Furthermore, the enhanced resistance to proteases would increase the in vivo stability of the peptidomimetic, making it a more effective therapeutic agent. vulcanchem.com

Mimicry of Apoptotic Proteins and Related Pathways

Apoptosis, or programmed cell death, is a vital process, and its dysregulation is a hallmark of cancer. One therapeutic strategy involves using agents that mimic the function of pro-apoptotic proteins to trigger cell death in cancer cells. A notable example involves mimicking the Smac/DIABLO protein, which promotes apoptosis. unibo.it

Researchers have designed and synthesized integrin-targeting nanoparticles that carry a payload mimicking the pro-apoptotic activity of Smac/DIABLO. unibo.it The synthesis of these complex molecules involves peptide chemistry, where protecting groups like Cbz are used to control the sequence of reactions. unibo.it Apoptotic mimicry can also involve tricking cells by displaying molecules like phosphatidylserine, a strategy used by some viruses and parasites to gain entry or evade the immune system. nih.govnih.gov

The use of Cbz-α-methyl-L-Asp as a building block in the design of Smac mimetics or other apoptosis-inducing agents could be highly beneficial. Its conformationally constrained nature could help create a more rigid and potent mimic of the natural protein's active domain. vulcanchem.com This improved structural mimicry could lead to a stronger interaction with the target protein and a more robust induction of the apoptotic pathway.

Non-Peptidic Small Molecule Conjugates and Their Design

Small molecule-drug conjugates (SMDCs) are an emerging class of targeted therapeutics. researchgate.net They typically consist of three parts: a small molecule ligand that targets a specific receptor on cancer cells, a highly potent cytotoxic drug (the payload), and a linker that connects them. nih.govresearchgate.net The targeting ligand is often a peptidomimetic designed to bind to receptors overexpressed on tumors, such as integrins. nih.govnih.gov

Table 2: Components of a Small Molecule-Drug Conjugate (SMDC)

ComponentFunctionRole of Cbz-α-methyl-L-Asp
Targeting Ligand Binds to specific receptors on cancer cells (e.g., integrins). nih.govCan be incorporated to create a conformationally constrained and proteolytically stable peptidomimetic ligand. vulcanchem.com
Linker Connects the ligand to the payload; may be cleavable. nih.govNot directly involved, but the synthesis of the attached ligand uses Cbz-protected intermediates.
Payload A potent cytotoxic drug that kills the cancer cell (e.g., MMAE). researchgate.netNot applicable.

Cbz-α-Methyl-L-Aspartate as a Key Intermediate in Fine Organic Synthesis

Beyond its direct use in bioactive molecules, Cbz-α-methyl-L-Asp is a valuable intermediate in fine organic synthesis, particularly for creating complex peptides and unnatural amino acids. The Cbz protecting group is stable under many reaction conditions but can be readily removed by catalytic hydrogenolysis, providing a reliable method for deprotection during multi-step syntheses. nih.govcymitquimica.com

The α-methyl ester of Cbz-L-aspartic acid is a known derivative used in the synthesis of peptides and other bioactive compounds. cymitquimica.com The presence of both a protected amine and distinct carboxylic acid functionalities (one as an ester) allows for selective chemical transformations. cymitquimica.comjchps.com For instance, the free carboxylic acid can be coupled with another amino acid to form a peptide bond, a common strategy in peptide synthesis. jchps.comresearchgate.net

The addition of the α-methyl group to this scaffold creates an even more specialized building block. It allows chemists to introduce a point of conformational rigidity and enzymatic stability at a specific location within a synthetic peptide. vulcanchem.com This is crucial for creating peptidomimetics, enzyme inhibitors, or peptide-based drugs where a specific three-dimensional structure is required for biological activity. sigmaaldrich.comorgsyn.org Therefore, Cbz-α-methyl-L-Asp serves as a strategic starting material for synthesizing a new generation of highly structured and stable peptide-based molecules. rsc.org

Strategic Role of the Benzyloxycarbonyl Cbz Protecting Group in Aspartate Chemistry

Principles of Amino Group Protection with the Cbz Moiety

The primary function of the Cbz group is to mask the nucleophilicity of the amino group in an amino acid, thereby preventing it from participating in undesired reactions. numberanalytics.comreading.ac.uk This is achieved by converting the amine into a less reactive carbamate (B1207046). total-synthesis.commasterorganicchemistry.com The protection of an amino group with Cbz is typically accomplished by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.comtotal-synthesis.com The mechanism involves a nucleophilic attack of the amine on the carbonyl carbon of the benzyl chloroformate, leading to the formation of a stable carbamate linkage. numberanalytics.comtotal-synthesis.com This effectively "caps" the amino group, allowing for selective reactions at other functional groups within the molecule, such as the carboxylic acid groups of aspartic acid. ontosight.ai The Cbz group is valued for its stability under a variety of reaction conditions, yet it can be removed under specific and mild conditions, a key feature for its utility in multi-step synthesis. numberanalytics.commasterorganicchemistry.com

Deprotection Strategies and Orthogonal Protecting Group Schemes Relevant to Cbz-α-Methyl-L-Asp

A critical aspect of any protecting group is its selective removal. The Cbz group is most commonly cleaved by catalytic hydrogenolysis. masterorganicchemistry.comhighfine.com This method typically employs a palladium catalyst (Pd/C) and a source of hydrogen, such as hydrogen gas (H₂) or transfer hydrogenation reagents like triethylsilane. total-synthesis.comhighfine.com The reaction is generally clean and proceeds under neutral pH, which is advantageous for sensitive molecules. masterorganicchemistry.com

Other deprotection methods for the Cbz group include:

Strong Acids: Treatment with strong acids like hydrogen bromide (HBr) in acetic acid or trimethylsilyl (B98337) iodide (TMSI) can cleave the Cbz group. highfine.comacs.org However, these conditions are harsh and can affect other acid-sensitive functional groups. total-synthesis.com

Lewis Acids: A combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported as an effective and selective method for Cbz deprotection at room temperature. acs.orgorganic-chemistry.org

Nucleophilic Attack: In specific cases, nucleophilic reagents like 2-mercaptoethanol (B42355) can be used for deprotection. organic-chemistry.org

The concept of orthogonal protection is fundamental in complex syntheses. It involves using multiple protecting groups that can be removed independently under different reaction conditions. fiveable.mebiosynth.com The Cbz group is orthogonal to several other common protecting groups, including the tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups. total-synthesis.comfiveable.me For instance, a Boc group can be removed with acid, while the Cbz group remains intact. masterorganicchemistry.com Conversely, the Cbz group can be removed by hydrogenolysis without affecting a Boc or Fmoc group. masterorganicchemistry.com This orthogonality allows for precise control over which functional group is deprotected and reacts at each step of a synthesis. fiveable.me

Comparative Analysis of Cbz Protection with Boc and Fmoc in Aspartate Synthesis

The choice of an amino-protecting group is a critical decision in peptide synthesis, with Cbz, Boc, and Fmoc being the most prevalent. Their properties and deprotection conditions dictate their suitability for specific synthetic strategies.

FeatureBenzyloxycarbonyl (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Introduction Reaction with benzyl chloroformate (Cbz-Cl) and a base. numberanalytics.comtotal-synthesis.comReaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.comReaction with Fmoc-Cl or Fmoc-OSu and a base.
Deprotection Catalytic hydrogenolysis (e.g., H₂/Pd-C). masterorganicchemistry.comhighfine.comStrong acid (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.commasterorganicchemistry.comBase (e.g., piperidine). reading.ac.ukmasterorganicchemistry.com
Stability Stable to acid and base. total-synthesis.com Sensitive to hydrogenolysis. highfine.comStable to base and hydrogenolysis. highfine.com Sensitive to acid. highfine.comStable to acid and hydrogenolysis (generally). total-synthesis.com Sensitive to base. reading.ac.uk
Orthogonality Orthogonal to Boc and Fmoc. total-synthesis.commasterorganicchemistry.comOrthogonal to Cbz and Fmoc. total-synthesis.comtotal-synthesis.comOrthogonal to Cbz and Boc. total-synthesis.com
Key Advantage Cleavage under neutral conditions. masterorganicchemistry.comWidely used in solid-phase peptide synthesis (SPPS). peptide.comMild, base-labile deprotection suitable for automated SPPS. total-synthesis.com
Key Disadvantage Not suitable for molecules with functional groups sensitive to reduction (e.g., alkenes, alkynes). highfine.comRequires strong acid for removal, which can be harsh. total-synthesis.comThe fluorene (B118485) byproduct must be removed. total-synthesis.com

Impact of Cbz Protection on Reaction Efficiency and Product Purity

The use of the Cbz protecting group can have a significant impact on the efficiency of chemical reactions and the purity of the resulting products.

Reaction Efficiency:

Prevention of Side Reactions: By effectively masking the amino group, the Cbz group prevents a range of unwanted side reactions, such as the formation of diketopiperazines or hydantoins, which can occur under certain conditions. brieflands.com This leads to a higher yield of the desired product.

Stereochemical Integrity: A crucial advantage of the Cbz group is its ability to prevent racemization at the chiral center of the amino acid during peptide coupling reactions. brieflands.com Maintaining the stereochemical purity is essential for the biological activity of the final peptide.

Product Purity:

Simplified Purification: By minimizing side reactions, the use of the Cbz group leads to a cleaner reaction mixture, which simplifies the subsequent purification process. creative-peptides.com This often results in a higher isolated yield of the pure product.

Avoidance of Byproducts: The deprotection of the Cbz group via hydrogenolysis is a clean reaction, yielding toluene (B28343) and carbon dioxide as byproducts, which are easily removed. total-synthesis.com This contrasts with acid-cleavable groups that can generate reactive carbocations, potentially leading to unwanted byproducts. highfine.com

However, there are also potential challenges. Incomplete protection or deprotection can lead to a mixture of products, complicating purification. numberanalytics.com Furthermore, the palladium catalyst used for hydrogenolysis can sometimes be difficult to remove completely from the final product. organic-chemistry.org Careful optimization of reaction conditions and purification methods is therefore essential to maximize the benefits of Cbz protection. numberanalytics.com

Stereochemical Control and Chiral Fidelity in Cbz α Methyl L Asp Synthesis

Maintenance of Stereochemical Integrity During Peptide Coupling

The preservation of stereochemical fidelity at the α-carbon is a paramount concern in peptide synthesis. The Cbz-α-methyl-L-Asp moiety possesses two key structural features that inherently contribute to maintaining its stereochemical integrity during the demanding conditions of peptide bond formation: the urethane-based N-protecting group and the α-methyl substituent.

The benzyloxycarbonyl (Cbz) group, as a urethane-type protecting group, is fundamental in suppressing racemization. The primary mechanism for racemization of N-acyl amino acids involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate, which readily tautomerizes, leading to a loss of chirality. bachem.com However, the electronic nature of the urethane (B1682113) linkage in the Cbz group disfavors the cyclization required to form this oxazolone (B7731731) intermediate, thereby retaining the optical purity of the amino acid upon activation. bachem.com

Furthermore, Cbz-α-methyl-L-Asp is an α,α-disubstituted amino acid. The presence of the additional methyl group at the α-carbon introduces significant steric hindrance, which further restricts the conformational freedom of the residue. nih.gov This steric bulk physically impedes the formation of the planar oxazolone intermediate, providing a secondary, powerful mechanism for maintaining chiral fidelity. This combined electronic and steric inhibition makes Cbz-α-methyl-L-Asp significantly more resistant to racemization during coupling compared to its monosubstituted counterparts.

Quantitative Assessment and Mitigation of Racemization in Cbz-Mediated Reactions

Despite the inherent resistance of Cbz-α-methyl-L-Asp to racemization, the risk is not entirely eliminated, particularly under harsh coupling conditions or during segment condensation. Therefore, robust methods for the quantitative assessment of racemization and effective mitigation strategies are essential.

The most common method for quantifying the extent of racemization is the separation and analysis of the resulting peptide diastereomers by High-Performance Liquid Chromatography (HPLC), often utilizing a chiral stationary phase. doi.org This analytical technique allows for the precise determination of the ratio of the desired L-L peptide to the undesired D-L or L-D diastereomer.

Mitigation of racemization hinges on the careful optimization of several reaction parameters. The choice of coupling reagent, the nature of the base employed, solvent, and temperature all play critical roles. Activation of the protected amino acid can lead to some degree of racemization. peptide.com The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, or 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress this side reaction by forming active esters that are less prone to racemization. peptide.com The selection of a suitable base is also crucial; sterically hindered, non-nucleophilic bases are preferred to minimize α-proton abstraction. doi.org Studies have shown that highly hindered bases like 2,4,6-tri-tert-butyl-pyridine (TBP) can be superior to more common bases like 2,4,6-trimethylpyridine (B116444) (TMP) or diisopropylethylamine (DIPEA) in preventing epimerization, especially in challenging couplings involving aspartic acid residues. doi.org

A summary of key factors and mitigation strategies is presented below.

FactorInfluence on RacemizationMitigation Strategy
Coupling ReagentHighly reactive reagents can increase racemization rates.Use uronium/aminium salts (e.g., HATU, HBTU) with additives (HOBt, HOAt, Oxyma) to form less reactive intermediates. doi.orgpeptide.com
BaseStrong, non-hindered bases can promote α-proton abstraction.Employ sterically hindered, non-nucleophilic bases such as DIPEA or highly hindered bases like TBP. doi.org
SolventPolar aprotic solvents like DMF can sometimes facilitate racemization.Optimize solvent systems; mixtures of DMF/DCM have been shown to reduce epimerization in some cases. doi.org
TemperatureHigher temperatures increase the rate of racemization.Conduct coupling reactions at reduced temperatures (e.g., 0 °C or lower).
AdditivesCertain salts can coordinate with intermediates to suppress epimerization.The simultaneous use of CuCl₂ with HOBt and a carbodiimide (B86325) coupling reagent has been shown to be effective. nih.gov

Diastereoselective Synthesis of Complex Peptides Incorporating Cbz-Protected Aspartate

The incorporation of a Cbz-protected aspartate residue, particularly an α,α-disubstituted one like Cbz-α-methyl-L-Asp, into a complex peptide presents a significant challenge in diastereoselective synthesis. The goal is to form the new peptide bond without inducing epimerization at either the incoming amino acid or the C-terminal residue of the peptide chain, thereby ensuring the formation of a single, desired diastereomer.

The inherent conformational rigidity of α,α-disubstituted amino acids can be advantageous, as it may influence the trajectory of the incoming nucleophile, but it also introduces steric challenges that can slow down the coupling reaction. A slower coupling rate can, in turn, provide a larger window of opportunity for racemization of the activated species to occur. Therefore, achieving high diastereoselectivity requires a finely tuned coupling protocol.

A critical consideration is the prevention of aspartimide formation, a common side reaction for aspartic acid derivatives that proceeds through a cyclic imide intermediate. iris-biotech.de This process is known to facilitate racemization at the α-carbon and can lead to the formation of undesired β-aspartyl peptides. researchgate.net Strategies to prevent this include the use of bulky side-chain protecting groups or backbone protection on the adjacent residue. peptide.comiris-biotech.de

For successful diastereoselective synthesis, coupling reagents known for low racemization potential are essential. Reagents that generate amino acid fluorides in situ are particularly well-suited for coupling sterically hindered α,α-disubstituted amino acids. bachem.com The combination of an appropriate coupling reagent with a hindered base and optimized reaction conditions is the most effective strategy for ensuring high chiral fidelity.

The table below outlines recommended conditions for achieving high diastereoselectivity when coupling sterically hindered or racemization-prone residues.

ParameterRecommendation for High Diastereoselectivity
Coupling MethodCarbodiimides (e.g., DIC, EDC) with racemization-suppressing additives (e.g., Oxyma, HOBt). peptide.com
Uronium/Aminium ReagentsHATU or HCTU, which are highly efficient but require careful selection of a non-nucleophilic, hindered base. doi.org
BaseUse of highly hindered bases such as 2,4,6-tri-tert-butyl-pyridine (TBP) is recommended, especially for Asp residues. doi.org
Reaction MonitoringMonitor reaction progress closely to avoid unnecessarily long reaction times, which can increase the risk of side reactions.
Aspartimide PreventionFor Asp-Gly or other sensitive sequences, consider using backbone protection (e.g., Dmb group on the Gly residue). iris-biotech.de

Future Perspectives and Research Trajectories for Cbz α Methyl L Asp

Innovations in Green Chemistry Approaches for Cbz-α-Methyl-L-Asp Synthesis

The multi-step synthesis of complex amino acid derivatives like Cbz-α-Methyl-L-Asp traditionally involves the use of hazardous reagents and organic solvents, contributing to a significant environmental footprint. The principles of green chemistry are increasingly being applied to peptide synthesis to mitigate these issues, focusing on solvent replacement, waste reduction, and the use of biocatalysis.

Future research in the sustainable synthesis of Cbz-α-Methyl-L-Asp is likely to focus on several key areas:

Biocatalytic Methylation: While chemical methods for the α-methylation of amino acids are established, they often require harsh conditions and protecting group manipulations. The exploration of enzymes, such as specific methyltransferases, for the direct and stereoselective α-methylation of an N-Cbz-L-aspartic acid precursor presents a promising green alternative. Biocatalysis offers the potential for high selectivity under mild, aqueous conditions, thereby reducing the need for hazardous reagents and simplifying purification processes. N-Methyltransferases are known to be involved in the methylation of a wide range of natural products and could be engineered for specific substrates like N-protected amino acids manchester.ac.uk.

Aqueous Peptide Synthesis: The use of water as a solvent in peptide synthesis is a major goal of green chemistry. Innovations such as the development of water-compatible protecting groups and micellar catalysis are making aqueous synthesis more feasible nih.govresearchgate.net. Future work could adapt these methodologies for the incorporation of Cbz-α-Methyl-L-Asp into peptide chains in aqueous media, significantly reducing reliance on toxic organic solvents like DMF and NMP.

Green Chemistry ApproachPotential Application in Cbz-α-Methyl-L-Asp SynthesisAnticipated Benefits
Biocatalysis Enzymatic α-methylation of N-Cbz-L-aspartic acid.High stereoselectivity, mild reaction conditions, reduced waste.
Aqueous Synthesis Use of water as a solvent for peptide coupling with Cbz-α-Methyl-L-Asp.Elimination of toxic organic solvents, improved safety profile.
Enzymatic Protecting Group Manipulation Biocatalytic removal of the Cbz group.High selectivity, avoidance of heavy metal catalysts.

Expanding the Scope of Biochemical Applications and Target Identification

The introduction of an α-methyl group can significantly alter the biological activity of a peptide or small molecule. For Cbz-α-Methyl-L-Asp, this modification, combined with the N-terminal protection, opens up new avenues for its use as a biochemical tool and a lead structure for therapeutic development.

Initial research has shown that α-Methyl-DL-aspartic acid can act as an inhibitor of argininosuccinate (B1211890) synthase, a key enzyme in the urea (B33335) cycle. This suggests that Cbz-α-Methyl-L-Asp could be explored as a more specific and potent inhibitor. The Cbz group may influence binding affinity and cell permeability, while the L-isomer could provide stereospecific interactions with the enzyme's active site.

Future research directions in this area include:

Enzyme Inhibition Studies: Systematic screening of Cbz-α-Methyl-L-Asp against a panel of enzymes, particularly those involved in amino acid metabolism and signaling pathways, could identify novel biological targets. Aspartic peptidases, which play crucial roles in various physiological processes, could be a particularly interesting class of targets to investigate ebi.ac.uk.

Biochemical Probes: The unique structural features of Cbz-α-Methyl-L-Asp make it a candidate for the development of biochemical probes. For instance, radiolabeled or fluorescently tagged versions of the molecule could be synthesized to study enzyme kinetics, map active sites, and investigate metabolic pathways.

Metabolic Stability and Pharmacokinetic Profiling: A key application of α-methylation is to enhance metabolic stability by preventing enzymatic degradation. Future studies should focus on quantifying the increased resistance of peptides containing Cbz-α-Methyl-L-Asp to proteolysis and evaluating its pharmacokinetic profile in cellular and animal models.

Potential ApplicationResearch FocusKey Outcome
Enzyme Inhibition Screening against metabolic enzymes like argininosuccinate synthase.Identification of novel therapeutic targets.
Biochemical Probes Synthesis of labeled Cbz-α-Methyl-L-Asp derivatives.Tools for studying enzyme mechanisms and metabolic pathways.
Metabolic Stability In vitro and in vivo studies of peptides containing Cbz-α-Methyl-L-Asp.Quantification of enhanced resistance to proteolysis.

Design and Synthesis of Advanced Peptidomimetic Scaffolds

Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor stability and bioavailability. The incorporation of α-methylated amino acids is a well-established strategy in peptidomimetic design.

The α-methyl group in Cbz-α-Methyl-L-Asp restricts the conformational freedom of the peptide backbone, which can lead to the stabilization of specific secondary structures, such as α-helices and β-turns enamine.netnih.gov. This conformational constraint can enhance the binding affinity and selectivity of the peptidomimetic for its biological target. Furthermore, the α-methyl group provides steric hindrance that protects the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the molecule enamine.netnih.gov.

Future research in this domain will likely involve:

Conformational Analysis: Detailed structural studies, using techniques such as NMR spectroscopy and X-ray crystallography, of peptides incorporating Cbz-α-Methyl-L-Asp to understand its influence on local and global peptide conformation nih.gov.

Systematic Incorporation into Bioactive Peptides: The replacement of native aspartic acid residues with Cbz-α-Methyl-L-Asp in known bioactive peptides to create novel peptidomimetics with improved properties. This approach could be particularly valuable for peptides where the aspartic acid residue is crucial for activity but also a site of proteolytic instability.

Development of Novel Scaffolds: The use of Cbz-α-Methyl-L-Asp as a building block for the synthesis of entirely new peptidomimetic scaffolds that are not based on existing peptide sequences. These novel scaffolds could exhibit unique structural and functional properties.

Design StrategyRationaleExpected Improvement
Conformational Constraint The α-methyl group restricts backbone rotation.Enhanced binding affinity and target selectivity.
Proteolytic Resistance Steric hindrance from the α-methyl group prevents enzyme access.Increased in vivo stability and duration of action.
Novel Scaffold Development Cbz-α-Methyl-L-Asp as a unique structural element.Access to novel chemical space and biological activities.

Integration into Novel Drug Discovery and Development Platforms

The unique properties of Cbz-α-Methyl-L-Asp make it a valuable component for modern drug discovery platforms. Its integration into high-throughput screening and rational design strategies can accelerate the identification and optimization of new drug candidates.

One promising area is the use of Cbz-α-Methyl-L-Asp in fragment-based drug discovery (FBDD) . In FBDD, small molecular fragments are screened for weak binding to a biological target. Promising fragments are then elaborated into more potent leads. Cbz-α-Methyl-L-Asp, as a structurally well-defined and conformationally constrained fragment, could be a valuable addition to fragment libraries for screening against various targets, particularly proteases and other enzymes with well-defined binding pockets nih.govrsc.org.

Furthermore, the enhanced stability conferred by the α-methyl group makes peptides containing Cbz-α-Methyl-L-Asp attractive candidates for targeted drug delivery systems. For example, such peptides could be conjugated to nanoparticles or cytotoxic agents to direct them to specific tissues or cells, thereby increasing efficacy and reducing off-target toxicity.

Future research trajectories include:

Inclusion in Combinatorial Libraries: The synthesis of combinatorial libraries of peptides and peptidomimetics incorporating Cbz-α-Methyl-L-Asp for high-throughput screening against a wide range of biological targets.

Computational Modeling and Rational Design: The use of computational tools to model the conformational effects of Cbz-α-Methyl-L-Asp in peptides and to rationally design peptidomimetics with optimized binding to specific targets.

Development of Protease-Resistant Therapeutics: A significant application lies in the development of peptide-based drugs that are resistant to degradation by proteases. The incorporation of Cbz-α-Methyl-L-Asp is a key strategy in achieving this goal, as exemplified by the development of other α-methylated peptide drugs like trofinetide (B1681586) enamine.netnih.gov.

Drug Discovery PlatformRole of Cbz-α-Methyl-L-AspPotential Outcome
Fragment-Based Drug Discovery As a structurally defined fragment in screening libraries.Identification of novel starting points for drug design.
Targeted Drug Delivery As a stabilizing component of targeting peptides.Enhanced delivery of therapeutic agents to specific sites.
Rational Drug Design As a building block for computationally designed peptidomimetics.Development of highly potent and selective drug candidates.

Q & A

Q. What are the key considerations for synthesizing Cbz-alpha-methyl-L-Asp with high purity?

Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent selection, and stoichiometry). Use orthogonal protecting groups (e.g., Cbz for amine protection) and monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via flash chromatography or recrystallization is critical. Confirm purity using analytical techniques such as HPLC (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light) and analyze degradation products using LC-MS. Store samples at multiple temperatures (e.g., −20°C, 4°C, 25°C) and assess stability over time via periodic HPLC analysis. Compare degradation kinetics to establish optimal storage protocols .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer: Combine 1H^1H- and 13C^{13}C-NMR to assign proton and carbon environments, ensuring the methyl group’s stereochemistry is resolved via NOESY or COSY. Infrared (IR) spectroscopy can validate functional groups (e.g., carbonyl stretches). High-resolution mass spectrometry (HRMS) provides exact mass confirmation. Cross-reference spectral data with literature for validation .

Advanced Research Questions

Q. How should experimental designs be optimized to study the stereoselective effects of this compound in enzyme inhibition assays?

Methodological Answer: Use enantiomerically pure samples to isolate stereochemical effects. Design dose-response experiments with controls (e.g., non-methylated analogs) to assess specificity. Employ kinetic assays (e.g., fluorescence-based or calorimetric methods) to measure KiK_i values. Statistical validation via triplicate runs and error analysis (e.g., standard deviation) is essential. Include negative controls to rule out nonspecific binding .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Perform meta-analysis of literature data to identify variables (e.g., assay conditions, cell lines, purity levels). Replicate conflicting experiments under standardized protocols, ensuring reagent batch consistency. Use multivariate analysis to isolate confounding factors (e.g., solvent effects, pH variations). Publish null results to contribute to reproducibility efforts .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive assays?

Methodological Answer: Implement rigorous quality control (QC) protocols, including peptide content analysis and salt quantification via elemental analysis. Request additional QC metrics (e.g., TFA removal validation for cell-based assays). Document synthesis parameters (e.g., reaction time, purification gradients) to identify variability sources. Use a master batch reference standard for cross-comparison .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to predict binding poses with target enzymes. Validate predictions using molecular dynamics (MD) simulations to assess interaction stability. Cross-correlate computational data with experimental IC50_{50} values. Use cheminformatics tools (e.g., Schrödinger Suite) to optimize lead compounds based on steric/electronic properties .

Methodological Best Practices

  • Data Reproducibility : Document all synthesis and assay conditions in line with guidelines from the Beilstein Journal of Organic Chemistry (e.g., reagent purity, instrument calibration) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources, as per Reviews in Analytical Chemistry standards .
  • Data Sharing : Archive raw spectral and assay data in repositories (e.g., Zenodo) with DOI links for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.